molecular formula C11H13N3O6S B2838426 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034359-28-7

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Número de catálogo: B2838426
Número CAS: 2034359-28-7
Peso molecular: 315.3
Clave InChI: VKOKEIDQIXTGSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H13N3O6S and its molecular weight is 315.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An isoxazole ring that contributes to its biological properties.
  • A sulfonyl group which enhances solubility and stability.
  • An azetidinone moiety linked to an oxazolidine dione structure.

The molecular formula is represented as C12H14N4O4S, with a molecular weight of approximately 306.33 g/mol.

The primary target for this compound appears to be the Bromodomain-containing protein 4 (BRD4) . The interaction with BRD4 inhibits its activity, leading to the modulation of several critical biochemical pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase.
  • DNA Damage Response : It modulates the expression of c-MYC and γ-H2AX, which are crucial for DNA damage response.
  • Inhibition of Cell Migration : This property may contribute to its anti-metastatic potential.

Anticancer Properties

In vitro studies have demonstrated significant anti-proliferative activity against various cancer cell lines, including:

  • Triple-Negative Breast Cancer (TNBC) cell lines
  • MCF-7 (breast cancer) cells

The compound exhibited IC50 values indicating effective cytotoxicity in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile indicates favorable bioavailability due to its structural properties. The presence of the sulfonyl group enhances solubility in biological fluids, potentially improving absorption and distribution within the body.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

  • Study on Isoxazole Derivatives : Research indicated that derivatives containing isoxazole rings showed promising anticancer activity. For instance, compounds similar to 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl) demonstrated effective inhibition against MDA-MB-231 and KCL-22 cell lines with varying degrees of potency based on structural modifications (Table 1) .
  • Mechanistic Insights : A study highlighted that compounds interacting with BRD4 could significantly alter gene expression profiles associated with tumor progression . This reinforces the importance of BRD4 as a therapeutic target in cancer biology.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityTarget
Similar Compound AIsoxazole + SulfonamideModerate anticancerBRD4
Similar Compound BIsoxazole + Benzene RingHigh cytotoxicityUnknown
This compound Isoxazole + AzetidinoneSignificant anti-proliferativeBRD4

Propiedades

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6S/c1-6-10(7(2)20-12-6)21(17,18)13-3-8(4-13)14-9(15)5-19-11(14)16/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOKEIDQIXTGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.